Methyl 2-Aminocyclopentanecarboxylate: Physical Properties, Synthesis Workflows, and Applications in Peptidomimetic Foldamers
Methyl 2-Aminocyclopentanecarboxylate: Physical Properties, Synthesis Workflows, and Applications in Peptidomimetic Foldamers
Executive Summary
Methyl 2-aminocyclopentanecarboxylate (and its corresponding hydrochloride salt) is a highly specialized cyclic β -amino acid derivative that has become a cornerstone in modern drug discovery and foldamer chemistry. By incorporating a rigid cyclopentane ring directly into a peptide backbone, this compound effectively restricts conformational flexibility. This steric constraint forces peptides into highly predictable, stable secondary structures, such as 12-helices or β -turns, overcoming the entropic penalties that usually plague short linear peptides. This technical guide details the physical properties, stereoselective synthesis workflows, and mechanistic applications of this essential building block.
Chemical Identity and Physical Properties
The physical and chemical properties of Methyl 2-aminocyclopentanecarboxylate are highly dependent on its stereochemistry (e.g., cis vs. trans, (1R,2S) vs. (1S,2S)) and its salt form. In laboratory and pharmaceutical settings, it is almost exclusively handled as a hydrochloride salt to prevent spontaneous lactamization or degradation.
Quantitative Data Summary
Table 1: Physical and Chemical Properties of rel-(1R,2S)-Methyl 2-aminocyclopentanecarboxylate hydrochloride
| Property | Value |
| CAS Number | 119993-55-4 |
| Molecular Formula | C7H14ClNO2 (Salt) / C7H13NO2 (Free Base)[1] |
| Molecular Weight | 179.64 g/mol (Salt)[1] |
| Physical Form | Solid[2] |
| Boiling Point | 234.6°C at 760 mmHg[1] |
| Flash Point | 95.7°C[1] |
| Vapour Pressure | 0.0424 mmHg at 25°C[1] |
| Storage Conditions | 2-8°C, inert atmosphere, protect from light[2] |
Stereoselective Synthesis and Isolation Workflows
Synthesizing enantiopure Methyl 2-aminocyclopentanecarboxylate requires precise stereocontrol, as the cis and trans isomers exhibit vastly different conformational behaviors in foldamer chemistry[3]. The scalable synthesis typically relies on the reductive amination of 2-oxocyclopentanecarboxylate, followed by resolution.
Step-by-Step Methodology
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Reductive Amination: Methyl 2-oxocyclopentanecarboxylate is reacted with a chiral amine auxiliary, such as (S)- α -phenylethylamine, in the presence of a reducing agent (e.g., NaBH4 in ethanol)[3]. Causality: This step is critical to establish the initial stereocenter at the amino group relative to the carboxylate, utilizing the chiral auxiliary to induce facial selectivity during the imine reduction.
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Epimerization and Resolution: The resulting diastereomeric amino ester mixture is subjected to epimerization (using sodium ethoxide in ethanol). Causality: The initial reductive amination often yields a suboptimal mixture of diastereomers. Base-catalyzed epimerization at the α -position thermodynamically enriches the desired epimer. This is followed by crystallization-based resolution to isolate the pure cis or trans adduct[3].
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Hydrogenolysis: The chiral auxiliary is removed via palladium-catalyzed hydrogenolysis (Pd/C, H2 gas) under mild pressure (e.g., 1.05 atm) to yield the free β -amino ester[3].
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Hydrochloride Salt Formation: The free base is immediately treated with HCl. Causality: Free β -amino esters are highly prone to spontaneous intramolecular cyclization (lactamization) to form bicyclic lactams. Immediate treatment with HCl stabilizes the amine as an unreactive ammonium salt, ensuring long-term shelf life[3].
Fig 1. Stereoselective synthesis workflow of Methyl 2-aminocyclopentanecarboxylate.
Conformational Control in Peptidomimetics
The primary application of Methyl 2-aminocyclopentanecarboxylate lies in the synthesis of β -peptides and α / β -peptides. Unnatural oligomers that adopt well-defined conformations are termed "foldamers"[4]. The cyclopentane ring imposes severe steric constraints on the backbone dihedral angles ( ϕ and ψ equivalents), significantly reducing the entropic penalty of folding.
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Mechanistic Causality of trans-ACPC: Oligomers of trans-2-aminocyclopentanecarboxylic acid (trans-ACPC) strongly promote the formation of a "12-helix"[4]. This unprecedented secondary structure is defined by a series of 12-membered ring hydrogen bonds (from a carbonyl oxygen to an amide proton three residues toward the C-terminus, i to i+3 )[4][5]. The rigid trans-geometry perfectly pre-organizes the amide bonds to satisfy this hydrogen-bonding network.
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Mechanistic Causality of cis-ACPC: Conversely, the cis-isomer tends to promote β -sheet-like structures or reverse turns when integrated into peptide sequences[6]. This makes cis-ACPC an excellent proline surrogate for forcing β -turns in integrin ligands (such as RGD peptidomimetics) to enhance receptor binding affinity and metabolic stability[6].
Fig 2. Conformational forcing pathway of ACPC residues in peptidomimetic foldamers.
Handling, Storage, and Safety Protocols
As a highly functionalized amino ester salt, Methyl 2-aminocyclopentanecarboxylate hydrochloride requires strict handling protocols to maintain its chemical integrity.
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Self-Validating Storage Protocol: Store the compound at 2-8°C in a tightly sealed container under an inert atmosphere (argon or nitrogen)[2].
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Validation Mechanism: Successful salt formation and dry storage can be verified visually and physically. The stable hydrochloride salt should remain a free-flowing solid. If the material becomes a sticky resin or exhibits discoloration, it indicates moisture ingress, subsequent free-base liberation, and irreversible lactamization.
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Safety & Toxicity: According to GHS classifications, the compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).
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Handling: All manipulations must be performed in a well-ventilated fume hood using appropriate PPE (nitrile gloves, safety goggles, and a particulate respirator) to avoid inhalation of dust[2].
References
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ResearchGate. "Structure of (1S,2S)-2-aminocyclopentanecarboxylic acid and models". [Link]
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Kovalenko, V., et al. "Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry", Journal of Organic Chemistry, 2024.[Link]
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MDPI. "Cyclic RGD and isoDGR Integrin Ligands Containing cis-2-amino-1-cyclopentanecarboxylic Scaffolds", Molecules, 2020. [Link]
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Appella, D. H., et al. "Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers", Journal of the American Chemical Society, 1999.[Link]
